molecular formula C9H10N2O2 B115540 ethyl 4-cyano-4H-pyridine-1-carboxylate CAS No. 153334-92-0

ethyl 4-cyano-4H-pyridine-1-carboxylate

Cat. No. B115540
CAS RN: 153334-92-0
M. Wt: 178.19 g/mol
InChI Key: NCQBAUQRBUEEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-cyano-4H-pyridine-1-carboxylate is a chemical compound that belongs to the pyridine family. It is a pale yellow crystalline solid with a molecular formula of C9H8N2O2. The compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-4H-pyridine-1-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, such as the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).
Biochemical and Physiological Effects:
Ethyl 4-cyano-4H-pyridine-1-carboxylate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to inhibit the activity of AChE, which is involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-cyano-4H-pyridine-1-carboxylate in lab experiments include its easy synthesis, high yield, and potential applications in various fields. However, the compound has some limitations, such as its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the research on Ethyl 4-cyano-4H-pyridine-1-carboxylate. One direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Another direction is to study its applications in the synthesis of new heterocyclic compounds with potential pharmacological activities. Additionally, the use of Ethyl 4-cyano-4H-pyridine-1-carboxylate as a precursor for the synthesis of MOFs could be explored further for its potential applications in gas storage, separation, and catalysis.

Synthesis Methods

The synthesis of Ethyl 4-cyano-4H-pyridine-1-carboxylate involves the reaction of ethyl cyanoacetate and malononitrile with 2-chloro-5-nitropyridine in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as ethanol or acetonitrile, at a temperature of around 60°C to 80°C. The product is obtained by filtration and recrystallization from a suitable solvent.

Scientific Research Applications

Ethyl 4-cyano-4H-pyridine-1-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In organic synthesis, Ethyl 4-cyano-4H-pyridine-1-carboxylate has been used as a building block for the synthesis of various heterocyclic compounds. It has also been employed as a catalyst in various organic transformations, such as Michael addition, aldol condensation, and Suzuki coupling reactions.
In material science, Ethyl 4-cyano-4H-pyridine-1-carboxylate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.

properties

CAS RN

153334-92-0

Product Name

ethyl 4-cyano-4H-pyridine-1-carboxylate

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 4-cyano-4H-pyridine-1-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)11-5-3-8(7-10)4-6-11/h3-6,8H,2H2,1H3

InChI Key

NCQBAUQRBUEEON-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C=CC(C=C1)C#N

Canonical SMILES

CCOC(=O)N1C=CC(C=C1)C#N

synonyms

1(4H)-Pyridinecarboxylic acid, 4-cyano-, ethyl ester

Origin of Product

United States

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